molecular formula C19H20O2S B12565112 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene CAS No. 158959-36-5

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene

Cat. No.: B12565112
CAS No.: 158959-36-5
M. Wt: 312.4 g/mol
InChI Key: DFLFDHXLMTYYEI-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a cyclopentenyl core linked to two aromatic systems, one of which is a methylsulfonyl-substituted benzene, makes it a valuable intermediate for the synthesis of more complex molecules. The methylsulfonyl group is a common pharmacophore found in many biologically active compounds, particularly those designed as enzyme inhibitors . Research indicates that similar structural motifs, such as morpholinotriazolopyrimidines and thieno[3,2-d]pyrimidines, are actively being explored as potent and selective inhibitors of key signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . These pathways are critical regulators of cell growth, survival, and proliferation, and their dysregulation is a hallmark of various diseases, including cancer . Consequently, this compound serves as a versatile building block for developing novel targeted therapies. Its potential applications extend to the study of inflammatory diseases and other pathological conditions mediated by lipid kinases and related enzymes. Researchers utilize this compound to explore structure-activity relationships (SAR) and to design potential antineoplastic and cytotoxic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

158959-36-5

Molecular Formula

C19H20O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene

InChI

InChI=1S/C19H20O2S/c1-14-6-8-15(9-7-14)18-4-3-5-19(18)16-10-12-17(13-11-16)22(2,20)21/h6-13H,3-5H2,1-2H3

InChI Key

DFLFDHXLMTYYEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene typically involves multi-step organic reactions. . The final step involves the methylation of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug design.

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The sulfonyl group may enhance the compound's efficacy by improving solubility and bioavailability.
  • Anti-inflammatory Properties : Research has demonstrated that derivatives of this compound can modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

The compound's herbicidal properties have been explored in agricultural settings. Its effectiveness as a herbicide can be attributed to its ability to inhibit specific biochemical pathways in plants.

  • Herbicidal Activity : A patent (EP0454067) describes the use of similar compounds as herbicides, highlighting their potential to control weed populations without affecting crop yields significantly .
  • Environmental Impact : Studies on the environmental persistence and degradation of such compounds are crucial for assessing their safety and efficacy in agricultural applications.

Case Study 1: Anticancer Activity

A study published in The Journal of Organic Chemistry evaluated the anticancer activity of structurally related compounds. The results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the structure (like those found in this compound) could enhance potency and selectivity .

Case Study 2: Herbicidal Efficacy

In a field trial assessing herbicidal efficacy, researchers applied the compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated areas, indicating its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and cyclopentenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentenyl-Based Analogues

  • 1-[2-(4-Methylsulfonylphenyl)-1-cyclopentenyl]-4-trifluoromethylbenzene Structural Difference: Replaces the methyl group on the benzene ring with a trifluoromethyl group. Electronic Effects: The electron-withdrawing CF3 group may counterbalance the electron-donating methylsulfonyl group, leading to similar potency.
  • (1R,2R)-1-Methyl-4-(4-(phenylsulfonyl)-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)benzene (3e)

    • Structural Difference : Contains a phenylsulfonyl group instead of methylsulfonyl and an additional prop-1-en-2-yl substituent on the cyclopentene ring.
    • Synthesis : Synthesized via gold-catalyzed cyclization of 1,5-enynes, highlighting a divergent synthetic pathway compared to the target compound’s preparation .
    • Implications : The phenylsulfonyl group may alter solubility and steric interactions, though biological data are unavailable for direct comparison.

Sulfonyl vs. Sulfanyl Derivatives

  • 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene Structural Difference: Replaces the cyclopentenyl-methylsulfonylphenyl system with a phenoxyethylsulfonyl chain. Molecular Weight: 244.35 g/mol (vs. ~362.20 g/mol for the target compound), indicating reduced complexity .
  • 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene Structural Difference: Sulfanyl (S–) instead of sulfonyl (SO2–) group. Electronic Properties: The sulfanyl group is less electron-withdrawing, which may reduce binding affinity to COX-1 .

Fluorinated and Alkylated Analogues

  • 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

    • Structural Difference : Substitutes the cyclopentenyl-methylsulfonylphenyl group with a tetrafluorocyclobutyl ring.
    • Properties : Fluorination increases electronegativity and metabolic stability, but the absence of a sulfonyl group likely diminishes COX-1 interaction .
  • 1-Methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene

    • Structural Difference : A bulky diphenylethyl group replaces the cyclopentenyl system.
    • Molecular Weight : 362.20 g/mol, comparable to the target compound.
    • Implications : Increased hydrophobicity may enhance membrane permeability but reduce solubility .

Comparative Data Tables

Table 1: COX-1 Inhibitory Activity of Selected Compounds

Compound Name IC50 (nM) Key Structural Feature
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene 100,000 Methylsulfonyl, cyclopentenyl
1-[2-(4-Methylsulfonylphenyl)-1-cyclopentenyl]-4-trifluoromethylbenzene 100,000 Trifluoromethyl, cyclopentenyl
1-(7-Tert-Butyl-3,3-dimethyl-2,3-dihydro-benzofuran-5-yl)-pentan-1-one 2,000 Benzofuran, ketone
2-(5-Methoxy-1H-benzimidazole-2-ylthiomethyl)-3-pentadecylphenol 384,000 Benzimidazole, long alkyl chain

Source: AatBio (2025)

Table 2: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Predictions*
This compound ~362.20 Cyclopentenyl, methylsulfonyl Moderate (polar groups)
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene 244.35 Phenoxyethylsulfonyl High (sulfonyl group)
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene 218.19 Tetrafluorocyclobutyl Low (fluorinated)
1-Methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene 362.20 Diphenylethyl, methyl Very low (hydrophobic)

Predicted based on substituent polarity and molecular weight.

Key Research Findings

  • Synthetic Flexibility : Gold-catalyzed cyclization (as in compound 3e) offers a pathway to complex cyclopentenyl derivatives, though biological efficacy varies with substituents .
  • Role of Fluorination : Fluorinated analogues (e.g., tetrafluorocyclobutyl) exhibit improved metabolic stability but lack target engagement without sulfonyl groups .

Biological Activity

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene, also known as a sulfonyl-substituted cyclopentene derivative, has garnered attention for its potential biological activities. This compound exhibits properties that may be beneficial in therapeutic applications, particularly in cancer treatment and inflammation modulation.

  • Molecular Formula : C19H20O2S
  • Molecular Weight : 312.43 g/mol
  • Structural Features : The compound features a cyclopentene ring with a methylsulfonylphenyl substituent, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research has indicated that it may act as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cellular growth. Inhibition of HDACs can lead to antiproliferative effects in neoplastic cells, making this compound a candidate for cancer therapy .

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor effects. They can inhibit cell growth in various cancer cell lines, including those associated with malignant tumors. The mechanism involves the modulation of signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival .

Inflammation Modulation

This compound has also been investigated for its anti-inflammatory properties. It appears to reduce the activation of pro-inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Study 1: HDAC Inhibition and Cancer Treatment

A study explored the effects of various HDAC inhibitors, including sulfonyl-substituted compounds, on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis in tumor cells. The study suggested that the incorporation of sulfonyl groups enhances HDAC inhibitory activity, leading to improved therapeutic outcomes .

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory potential of related compounds was assessed using models of acute and chronic inflammation. The results demonstrated that these compounds could effectively downregulate pro-inflammatory cytokines and inhibit inflammatory cell migration, suggesting their utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
Antitumor ActivityInhibition of cell growthHDAC inhibition; modulation of MAPK pathway ,
Anti-inflammatoryReduction of pro-inflammatory cytokinesInhibition of inflammatory pathways

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